molecular formula C27H29BrClNO6 B11216132 Diethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11216132
M. Wt: 578.9 g/mol
InChI Key: NRLJDCIESTYFEA-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, methoxy, and chlorophenyl

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents through reactions such as bromination, alkylation, and esterification. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The dihydropyridine core can be reduced to tetrahydropyridine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

    Esterification: The carboxylate groups can participate in esterification reactions with alcohols in the presence of acid catalysts.

Scientific Research Applications

3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of substituents. Similar compounds include:

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with antihypertensive and antianginal properties.

    Nicardipine: Used in the management of high blood pressure and angina, similar to nifedipine and amlodipine.

Properties

Molecular Formula

C27H29BrClNO6

Molecular Weight

578.9 g/mol

IUPAC Name

diethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29BrClNO6/c1-5-34-23-13-18(12-22(28)25(23)33-4)24-20(26(31)35-6-2)15-30(16-21(24)27(32)36-7-3)14-17-8-10-19(29)11-9-17/h8-13,15-16,24H,5-7,14H2,1-4H3

InChI Key

NRLJDCIESTYFEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)Cl)C(=O)OCC)Br)OC

Origin of Product

United States

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